5-Acetamido-2,4,6-triiodoisophthaloyl dichloride
Description
Properties
IUPAC Name |
5-acetamido-2,4,6-triiodobenzene-1,3-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2I3NO3/c1-2(17)16-8-6(14)3(9(11)18)5(13)4(7(8)15)10(12)19/h1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGGDKPPAGGKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2I3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456430 | |
| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
637.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31122-75-5 | |
| Record name | 5-ACETAMIDO-2,4,6-TRIIODOISOPHTHALOYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Route
The principal synthesis involves a multi-step sequence starting from 5-amino-2,4,6-triiodoisophthalic acid (CAS No. 50917-93-6). The process is divided into two key stages: acyl chloride formation and acetylation (Figure 1).
Step 1: Acyl Chloride Formation
5-Amino-2,4,6-triiodoisophthalic acid undergoes reaction with thionyl chloride (SOCl₂) in a heterogeneous phase. The reaction employs solvents such as n-butyl acetate or 1,1,1-trichloroethane , with catalytic amounts of tertiary amines (e.g., triethylamine) to accelerate the conversion. The product, 5-amino-2,4,6-triiodoisophthaloyl dichloride , is isolated via filtration and dried under vacuum.
Step 2: Acetylation
The intermediate acyl chloride is treated with glacial acetic acid and additional thionyl chloride to introduce the acetamido group. This step occurs in dimethylacetamide (DMAC) at 0–5°C (ice-water bath) to control exothermicity. The reaction mixture is stirred overnight, yielding the final product after purification.
Key Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent (Step 1) | n-Butyl acetate, 1,1,1-trichloroethane |
| Catalyst | Triethylamine (0.5–1.0 mol%) |
| Temperature | 25–40°C (Step 1); 0–5°C (Step 2) |
| Reaction Time | 4–6 hours (Step 1); 12–16 hours (Step 2) |
Optimization Strategies for Industrial Production
Solvent Selection and Yield Enhancement
Industrial processes prioritize solvents that balance reactivity, safety, and cost. Comparative studies show n-butyl acetate outperforms aromatic hydrocarbons (e.g., toluene) due to higher solubility of intermediates and reduced byproduct formation. Pilot-scale trials achieved 85–90% yield using this solvent system.
Catalytic Efficiency
The use of triethylamine as a catalyst reduces reaction time by 30% compared to non-catalytic conditions. Alternative amines, such as N,N-dimethylaniline , were tested but resulted in lower purity (<95%) due to side reactions.
Temperature Control
Maintaining sub-5°C temperatures during acetylation is critical to prevent over-acetylation and degradation. Automated cooling systems in continuous reactors improve consistency, achieving >98% purity in large batches.
Comparative Analysis of Alternative Methods
Direct Iodination Approaches
Early methods involved direct iodination of isophthaloyl dichloride using iodine monochloride (ICl). However, this route suffers from poor regioselectivity, yielding <50% of the desired triiodinated product.
Nitration-Reduction-Iodination Sequence
An alternative pathway starts with m-phthalic acid , proceeding through nitration, reduction, and iodination. While this method avoids handling hazardous iodobenzene, it requires additional purification steps, increasing production costs by 20–25%.
Industrial-Scale Production Challenges
Waste Management
Thionyl chloride generates HCl and SO₂ as byproducts, necessitating scrubbers and neutralization systems. Modern facilities recover >90% of unreacted SOCl₂ via distillation, reducing environmental impact.
Purity Specifications
Pharmaceutical-grade this compound must meet stringent criteria:
| Parameter | Requirement |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual Solvents | <50 ppm (n-butyl acetate) |
| Heavy Metals | <10 ppm |
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of acyl chloride groups.
Hydrolysis: It can undergo hydrolysis to form corresponding acids.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water or aqueous solutions.
Major Products Formed
Substitution Products: The major products formed from substitution reactions are amides and esters.
Hydrolysis Products: Hydrolysis results in the formation of 5-acetamido-2,4,6-triiodoisophthalic acid.
Scientific Research Applications
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-acetamido-2,4,6-triiodoisophthaloyl dichloride involves its interaction with specific molecular targets and pathways . As a precursor to ioxitalamic acid, it plays a crucial role in enhancing the contrast of images in medical diagnostics by binding to tissues and organs, thereby improving the visibility of internal structures .
Comparison with Similar Compounds
5-Amino-2,4,6-triiodoisophthaloyl Dichloride
- CAS Number : 37441-29-5
- Molecular Formula: C₈H₂Cl₂I₃NO₂
- Key Differences: Functional Groups: Replaces the acetamido (-NHCOCH₃) group with an amino (-NH₂) group . Synthesis: Prepared via chlorination of 5-amino-2,4,6-triiodoisophthalic acid using phosgene or thionyl chloride, achieving yields up to 76.7% . Reactivity: The amino group is more nucleophilic, making this compound a precursor for further functionalization in contrast agents like 5-amino-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodobenzene-1,3-dicarboxamide . Safety: Use of phosgene introduces significant toxicity risks compared to the acetamido derivative’s milder amidation steps .
5-Methoxyacetamido-2,4,6-triiodoisophthaloyl Dichloride
5-Acetamido-2,4,6-triiodo-N-methylisophthalamic Acid
- Properties : A derivative with an N-methylglucamine salt, decomposing at 285°C without melting below 300°C .
- Application : Used in contrast media formulations for improved stability and reduced toxicity compared to dichloride intermediates .
Comparative Data Table
Research Findings and Key Insights
Reactivity and Stability
- The acetamido derivative exhibits greater hydrolytic stability due to the electron-withdrawing acetyl group, reducing unintended side reactions compared to the amino variant .
- The amino derivative’s -NH₂ group facilitates nucleophilic substitutions, enabling conjugation with hydrophilic moieties (e.g., diols) to enhance water solubility in final contrast agents .
Biological Activity
5-Acetamido-2,4,6-triiodoisophthaloyl dichloride (CAS No. 31122-75-5) is a compound primarily known for its role as an intermediate in the synthesis of iodinated contrast agents used in medical imaging. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C8H2Cl2I3N
- Molecular Weight : 415.83 g/mol
- IUPAC Name : this compound
This compound acts primarily through its role in the synthesis of iodinated contrast media. The compound itself does not exhibit significant direct biological activity but is crucial in producing agents that enhance imaging techniques such as X-rays and computed tomography (CT) scans. These contrast agents increase the visibility of internal structures by absorbing X-rays more effectively than surrounding tissues due to the high atomic number of iodine.
Key Mechanisms:
- Receptor-Mediated Interactions : The compound interacts with biological tissues through specific receptor-mediated mechanisms during the synthesis of contrast media.
- X-ray Absorption : Iodine atoms in the final contrast agents absorb X-rays, creating a contrast that aids in medical diagnosis.
Applications in Medical Imaging
The primary application of this compound is as an intermediate in the production of various iodinated contrast agents used for imaging. Some notable examples include:
| Contrast Agent | Use | Iodine Content |
|---|---|---|
| Ioxitalamic Acid | CT scans and X-ray imaging | High |
| Iophendylate | Angiography and other imaging types | Moderate |
Case Studies and Research Findings
- Safety and Efficacy in Imaging : A study analyzed the safety profile of iodinated contrast agents derived from this compound. It was found that these agents have a low incidence of adverse reactions compared to older ionic contrast agents, making them preferable for patients with renal impairment .
- Comparative Studies on Contrast Agents : Research comparing various iodinated contrast agents highlighted that those synthesized from this compound provided superior imaging quality with reduced toxicity profiles .
- Synthesis Optimization : Investigations into the synthesis methods for this compound have focused on improving yields and reducing by-products. Techniques involving thionyl chloride in controlled environments have shown promising results in achieving high purity and yield .
Pharmacokinetics
The pharmacokinetic profile of iodinated contrast agents includes:
- Absorption : Rapidly absorbed when administered intravenously.
- Distribution : Widely distributed in vascular tissues.
- Metabolism : Primarily excreted unchanged via renal pathways.
- Excretion : Rapid clearance from the body post-imaging procedures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
